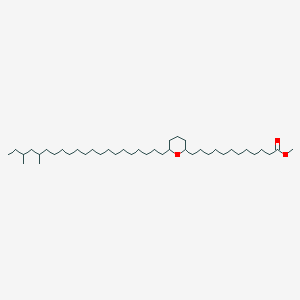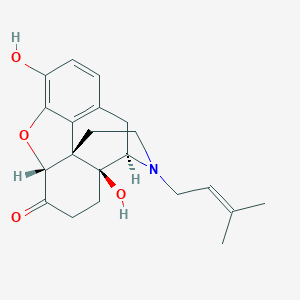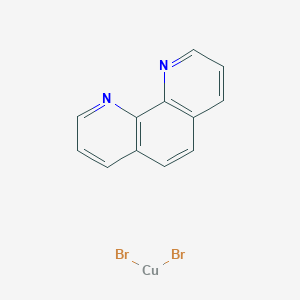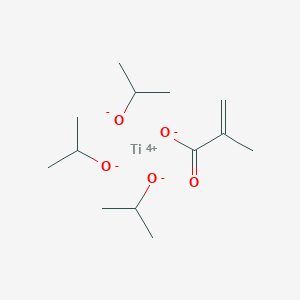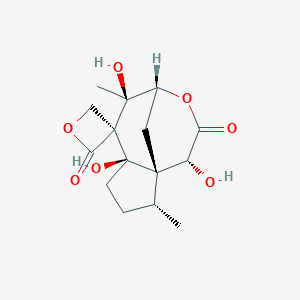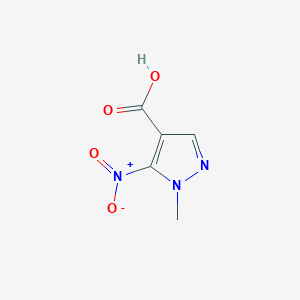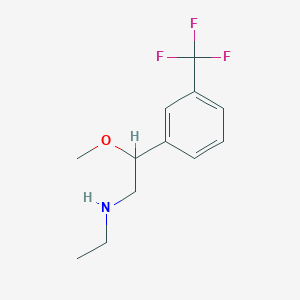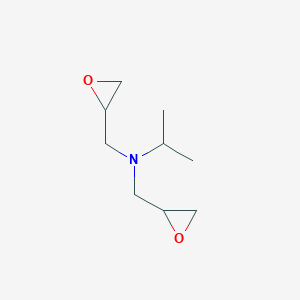
1,4-Benzenediamine, N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-(1-methylethyl)-, also known as 4-IPPD, is a chemical compound used in the rubber industry as an antioxidant. It is a derivative of aniline and is commonly used in the production of tires, conveyor belts, and other rubber products. The compound has been the subject of scientific research due to its potential health effects and environmental impact.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-(1-methylethyl)- is not fully understood, but it is believed to work by reacting with free radicals in the rubber product, preventing them from causing oxidation and degradation. This helps to extend the lifespan of the rubber product and improve its performance.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 1,4-Benzenediamine, N-(1-methylethyl)- can cause skin irritation, respiratory problems, and other health issues. The compound has been found to be toxic to aquatic organisms and may have negative effects on the environment. Additionally, the compound has been shown to have mutagenic and carcinogenic properties, raising concerns about its safety for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Benzenediamine, N-(1-methylethyl)- in lab experiments include its ability to prevent oxidation and degradation of rubber products, which can improve the accuracy and reliability of experimental results. However, the compound's toxicity and potential health effects must be carefully considered when handling and disposing of it.
Direcciones Futuras
Future research on 1,4-Benzenediamine, N-(1-methylethyl)- should focus on developing safer alternatives to the compound that can provide similar antioxidant properties without the potential health risks. Additionally, studies should be conducted to better understand the compound's environmental impact and develop strategies for minimizing its negative effects on the environment. Finally, research should be conducted to identify potential uses for 1,4-Benzenediamine, N-(1-methylethyl)- in other industries and applications.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-(1-methylethyl)- has been the subject of scientific research due to its potential health effects and environmental impact. Studies have shown that exposure to the compound can cause skin irritation, respiratory problems, and other health issues. Additionally, the compound has been found to be toxic to aquatic organisms and may have negative effects on the environment.
Propiedades
Número CAS |
16153-75-6 |
|---|---|
Nombre del producto |
1,4-Benzenediamine, N-(1-methylethyl)- |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
Clave InChI |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
SMILES canónico |
CC(C)NC1=CC=C(C=C1)N |
Otros números CAS |
16153-75-6 |
Sinónimos |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

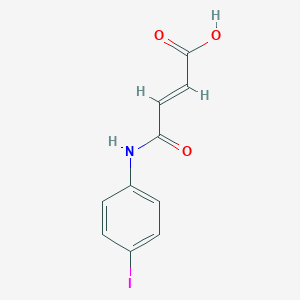
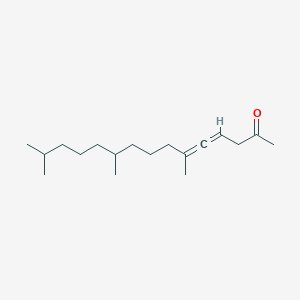
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
